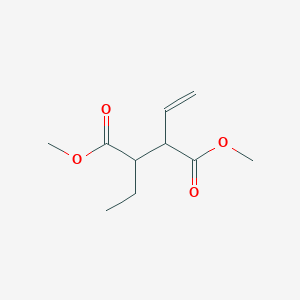![molecular formula C11H18OSi B14408338 Silane, trimethyl[(2-methylphenyl)methoxy]- CAS No. 80515-66-8](/img/structure/B14408338.png)
Silane, trimethyl[(2-methylphenyl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(2-methylphenyl)methoxy]- is an organosilicon compound with the molecular formula C10H16OSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [(2-methylphenyl)methoxy] group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(2-methylphenyl)methoxy]- typically involves the reaction of trimethylchlorosilane with 2-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylphenol attacks the silicon atom, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl[(2-methylphenyl)methoxy]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[(2-methylphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the [(2-methylphenyl)methoxy] group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the [(2-methylphenyl)methoxy] group.
Aplicaciones Científicas De Investigación
Silane, trimethyl[(2-methylphenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is explored for its potential use in drug delivery systems, where its unique chemical properties can enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants, where its chemical properties contribute to improved performance and durability.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[(2-methylphenyl)methoxy]- involves its ability to form stable carbon-silicon bonds. This property allows it to interact with various molecular targets, such as enzymes and receptors, by modifying their chemical structure. The compound can also participate in catalytic processes, where it acts as a catalyst or a co-catalyst, facilitating chemical reactions through its unique electronic and steric properties.
Comparación Con Compuestos Similares
Similar Compounds
Silane, trimethyl[(2-methoxyphenyl)methoxy]-: Similar in structure but with a methoxy group instead of a methyl group.
Trimethylsilane: A simpler silane with three methyl groups attached to the silicon atom.
Phenyltrimethylsilane: Contains a phenyl group instead of the [(2-methylphenyl)methoxy] group.
Uniqueness
Silane, trimethyl[(2-methylphenyl)methoxy]- is unique due to the presence of the [(2-methylphenyl)methoxy] group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for specific interactions with molecular targets, making it valuable in various applications.
Propiedades
Número CAS |
80515-66-8 |
|---|---|
Fórmula molecular |
C11H18OSi |
Peso molecular |
194.34 g/mol |
Nombre IUPAC |
trimethyl-[(2-methylphenyl)methoxy]silane |
InChI |
InChI=1S/C11H18OSi/c1-10-7-5-6-8-11(10)9-12-13(2,3)4/h5-8H,9H2,1-4H3 |
Clave InChI |
QKVHRAQRJNUOAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


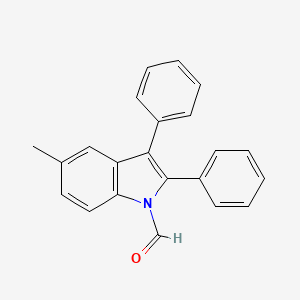


![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
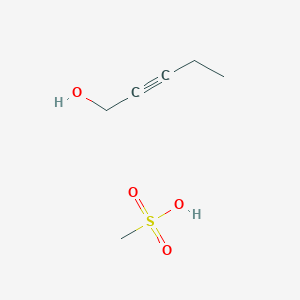
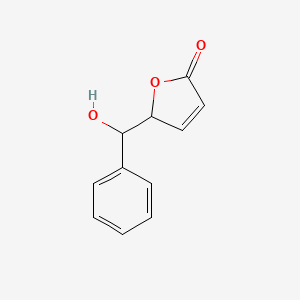
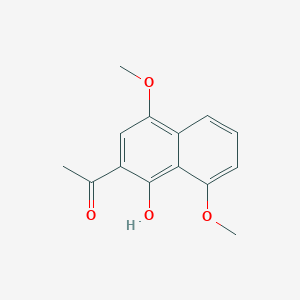
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)


